Fedovapagon

概要

説明

フェドバパゴンは、バソプレシンV2受容体の選択的アゴニストとして作用する合成低分子です。 これは、夜間の頻尿を特徴とする夜尿症などの状態の治療における潜在的な治療用途のために主に調査されています .

準備方法

合成経路と反応条件

フェドバパゴンの合成には、市販の出発物質から始まる複数のステップが含まれます反応条件は通常、目的の生成物の選択的な形成を確保するために、有機溶媒、触媒、および還元剤や保護基などの試薬を使用することを伴います .

工業生産方法

フェドバパゴンの工業生産は、同様の合成経路に従いますが、大規模生産のために最適化されています。 これには、連続フローリアクター、自動合成プラットフォーム、および厳格な品質管理対策の使用が含まれ、最終生成物の純度と一貫性を確保します .

化学反応の分析

反応の種類

フェドバパゴンは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、通常、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、通常、水素の付加または酸素の除去を伴います。

置換: この反応は、通常、特定の条件下で求核剤または求電子剤を使用して、ある官能基を別の官能基で置き換えることを伴います

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤は、酸性または塩基性条件下。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤は、無水条件下。

置換: 適切な条件下で、ハロゲン化物、アミン、またはアルコールなどの求核剤と、ハロゲン化アルキルまたは酸塩化物などの求電子剤

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、フェドバパゴンの酸化は、ヒドロキシル化誘導体をもたらす可能性がありますが、還元は脱酸素化誘導体をもたらす可能性があります。 置換反応は、使用される求核剤または求電子剤に応じて、さまざまな置換誘導体をもたらす可能性があります .

科学研究アプリケーション

フェドバパゴンは、さまざまな分野における潜在的な治療用途のために広く研究されています。

化学: バソプレシンV2受容体とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 細胞シグナル伝達経路に対する影響とそのさまざまな生物学的プロセスを調節する可能性について調査されています。

医学: 夜尿症、過活動膀胱、その他の泌尿器系疾患などの状態の治療における可能性について研究されています。

科学的研究の応用

Phase III Trials

-

EQUINOC Study : A pivotal Phase III trial involving 432 patients demonstrated that fedovapagon significantly reduces nocturnal voids and improves quality of life. The study reported:

- Reduction in Nocturnal Voids : Statistically significant reduction in the number of times patients woke to urinate (P<0.001).

- Quality of Life Improvement : Measured using the NocTIMe® score (P=0.034) which reflects patient-reported outcomes.

- Safety Profile : this compound was well tolerated with minimal adverse effects reported .

-

Dose-Response Studies : Research indicated that the antidiuretic effect of this compound can be controlled by dosage. A study involving older male subjects showed:

- Controlled Duration of Action : Higher doses resulted in prolonged antidiuresis without significant risk of hyponatremia or fluid retention .

- Urine Osmolality and Diuresis Correlation : Increased doses correlated with higher urine osmolality and reduced diuresis, confirming the drug's efficacy in managing nocturia .

Efficacy and Safety

This compound has been shown to effectively manage nocturia symptoms while maintaining a favorable safety profile. The following key points summarize its efficacy and safety:

- Effective from First Dose : Patients experienced symptom relief from the initial night of treatment.

- Well Tolerated : Adverse effects were minimal, primarily mild gastrointestinal disturbances .

- Potential for Long-Term Use : Given its favorable pharmacokinetics, this compound may be suitable for chronic use in managing nocturia.

Comparative Analysis with Other Treatments

| Treatment | Mechanism | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | V2 receptor agonist | Significant reduction in nocturnal voids | Generally well tolerated |

| Desmopressin | Peptide V2 receptor agonist | Effective but variable response | Risk of hyponatremia |

| Anticholinergics | Bladder muscle relaxants | Moderate efficacy | Side effects include dry mouth and constipation |

作用機序

フェドバパゴンは、バソプレシンV2受容体に選択的に結合して活性化することによってその効果を発揮します。この受容体は、腎臓における水の再吸収の調節に関与しており、体内の水分バランスを維持する上で重要な役割を果たしています。 この受容体を活性化することにより、フェドバパゴンは水の再吸収を高め、尿生成を減らし、夜尿症の症状を軽減します .

類似の化合物との比較

類似の化合物

デスモプレシン: 夜尿症やその他の泌尿器系疾患の治療に使用されるもう1つのバソプレシン受容体アゴニスト。

トルバプタン: 低ナトリウム血症や多嚢胞腎などの状態の治療に使用されるバソプレシン受容体アンタゴニスト。

フェドバパゴンの独自性

フェドバパゴンは、バソプレシンV2受容体に対する高い選択性でユニークであり、他のバソプレシン受容体の活性化または阻害に関連する副作用のリスクを最小限に抑えます。 この選択性は、夜尿症やバソプレシンV2受容体の調節が有益な他の状態の治療のための有望な候補にします .

類似化合物との比較

Similar Compounds

Desmopressin: Another vasopressin receptor agonist used to treat nocturia and other urinary disorders.

Tolvaptan: A vasopressin receptor antagonist used to treat conditions such as hyponatremia and polycystic kidney disease.

Conivaptan: A non-selective vasopressin receptor antagonist used to treat hyponatremia

Uniqueness of Fedovapagon

This compound is unique in its high selectivity for the vasopressin V2 receptor, which minimizes the risk of side effects associated with the activation or inhibition of other vasopressin receptors. This selectivity makes it a promising candidate for the treatment of nocturia and other conditions where modulation of the vasopressin V2 receptor is beneficial .

生物活性

Fedovapagon, also known as VA106483, is a selective, non-peptide vasopressin V2 receptor agonist that has shown promising results in clinical trials for the treatment of nocturia, particularly in men with benign prostatic hyperplasia (BPH). This compound's biological activity is primarily centered around its antidiuretic effects, which are mediated through the stimulation of V2 receptors in the kidneys. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical trial results, and potential therapeutic applications.

This compound functions as a selective agonist for the vasopressin V2 receptor. Upon binding to these receptors, it promotes water reabsorption in the kidneys, leading to reduced urine production during nighttime hours. This mechanism is particularly beneficial for patients suffering from nocturia, a condition characterized by frequent nighttime urination.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates low variability in its bioavailability among subjects, which is a significant advantage over traditional peptide-based V2 agonists like desmopressin. Studies have demonstrated that the antidiuretic effect can be effectively controlled by adjusting the dosage, thus minimizing risks associated with fluid retention and hyponatremia (low sodium levels) .

EQUINOC Study

The EQUINOC study was a pivotal Phase III trial involving 432 patients randomized to receive either this compound or a placebo. The trial met its co-primary endpoints:

- Reduction in nocturnal voids : Statistically significant reduction (P<0.001).

- Improvement in quality of life : Measured through patient-reported outcomes (P=0.034).

Additional endpoints showed significant results, including:

- Time to first void (P<0.001).

- Nights with 0 or 1 voids (P<0.006).

- Reduction of voids by 50% (P<0.001).

The compound was generally well tolerated among participants, indicating its potential as a safe and effective treatment option for nocturia .

Summary of Clinical Findings

| Parameter | This compound Group | Placebo Group | P-value |

|---|---|---|---|

| Nocturnal voids | Reduced | Increased | <0.001 |

| Quality of life improvement | Significant | Not significant | 0.034 |

| Time to first void | Significantly shorter | Longer | <0.001 |

| Nights with ≤1 void | Increased | Decreased | <0.006 |

| Reduction of voids by 50% | Significant | Not significant | <0.001 |

Antidiuretic Effect Control

A study involving older male subjects demonstrated that the antidiuretic effect of this compound could be controlled through dosage adjustments. The research indicated that even at higher doses (up to 4 mg), the drug's effects diminished sufficiently within approximately 12 hours post-dose, allowing for normal urine excretion . This property is crucial for managing nocturia effectively without leading to adverse fluid retention.

Comparison with Other Treatments

This compound's unique pharmacological profile positions it favorably against traditional treatments for nocturia:

- Desmopressin : A peptide V2 agonist with higher variability in response and risk of hyponatremia.

- Other Non-Peptide Agonists : this compound exhibits lower variability and better control over its antidiuretic effects.

特性

IUPAC Name |

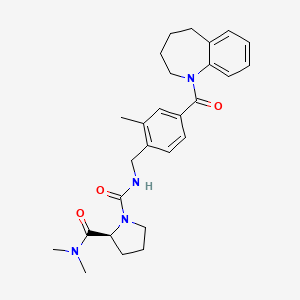

(2S)-2-N,2-N-dimethyl-1-N-[[2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)phenyl]methyl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O3/c1-19-17-21(25(32)30-15-7-6-10-20-9-4-5-11-23(20)30)13-14-22(19)18-28-27(34)31-16-8-12-24(31)26(33)29(2)3/h4-5,9,11,13-14,17,24H,6-8,10,12,15-16,18H2,1-3H3,(H,28,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLFWZIFNQQGH-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCCC4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)CNC(=O)N4CCC[C@H]4C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188331 | |

| Record name | Fedovapagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347887-36-9 | |

| Record name | Fedovapagon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0347887369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedovapagon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11734 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fedovapagon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N2,N2-Dimethyl-N1-[[2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]phenyl]methyl]-1,2-pyrrolidinedicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEDOVAPAGON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX2GBO4I0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。